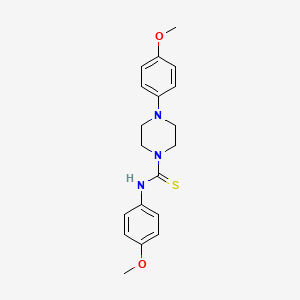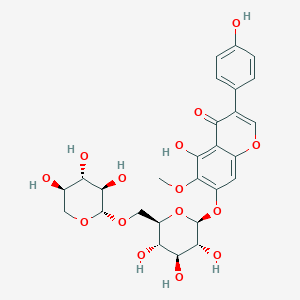
2-hydroxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide is a complex organic compound that incorporates a nicotinamide moiety linked to a unique oxadiazole-pyrrole system. This compound's structure suggests it may possess interesting pharmacological and chemical properties, making it a subject of scientific research across various fields.
Métodos De Preparación
Synthetic routes and reaction conditions:
Route 1: This compound can be synthesized through a multi-step synthetic pathway. The first step typically involves the preparation of the nicotinamide derivative, followed by the formation of the oxadiazole ring and the final attachment of the pyrrole group.
Step 1: Synthesis of nicotinamide precursor from nicotinic acid using a dehydration reaction.
Step 2: Formation of the 1,2,4-oxadiazole ring via cyclization reactions involving hydrazine derivatives and carboxylic acids.
Step 3: Coupling of the oxadiazole intermediate with a pyrrole derivative through a nucleophilic substitution reaction.
Industrial production methods:
The large-scale production of this compound would likely follow the outlined synthetic routes with optimizations for yield, cost-effectiveness, and environmental impact. This includes the use of continuous-flow reactors, solvent recycling, and other green chemistry principles to ensure sustainable production.
Análisis De Reacciones Químicas
Types of reactions it undergoes:
Oxidation: It may undergo oxidation at the pyrrole moiety, leading to the formation of various oxidized derivatives.
Reduction: The oxadiazole ring could be reduced under specific conditions, potentially altering the electronic structure of the compound.
Substitution: It may undergo nucleophilic or electrophilic substitution reactions at the pyrrole or nicotinamide rings.
Common reagents and conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for halogenation reactions.
Major products formed:
Oxidized derivatives: of the pyrrole ring.
Reduced oxadiazole: derivatives.
Substituted products: at various positions on the nicotinamide or pyrrole rings.
Aplicaciones Científicas De Investigación
Chemistry: Used in the development of new synthetic methodologies and as a building block for more complex molecules.
Biology: Investigated for its potential role as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the design of new materials with specific electronic or photophysical properties.
Mecanismo De Acción
The specific mechanism of action for 2-hydroxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide would depend on its application. Generally, this compound may interact with molecular targets such as enzymes or receptors, altering their activity through competitive or non-competitive inhibition. The oxadiazole and nicotinamide groups may engage in hydrogen bonding or van der Waals interactions, stabilizing the compound's binding to its target.
Comparación Con Compuestos Similares
2-hydroxy-N-(3-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide: Similar structure, lacking the methyl group on the pyrrole.
2-hydroxy-N-((3-(1H-indol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide: Substitution of the pyrrole with an indole moiety.
2-hydroxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-thiadiazol-5-yl)methyl)nicotinamide: Replacement of oxadiazole with thiadiazole.
Uniqueness:
What sets 2-hydroxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide apart is the presence of the methyl group on the pyrrole ring, potentially altering its electronic properties and reactivity compared to its analogs. This may enhance its binding affinity to biological targets and alter its pharmacokinetic properties, making it a compound of interest for various research applications.
Propiedades
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-19-7-3-5-10(19)12-17-11(22-18-12)8-16-14(21)9-4-2-6-15-13(9)20/h2-7H,8H2,1H3,(H,15,20)(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHNTEPZWOKAQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-N-[2-(Prop-2-enoylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B2986186.png)

![(Cyclopropylmethyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B2986188.png)
![(Z)-4-cyano-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2986190.png)


![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2986199.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(2-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2986201.png)

![{4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanamine](/img/structure/B2986203.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2986205.png)

![3-(2,5-Dimethoxyphenyl)-7-thia-1,4,9-triazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),8-dien-5-one](/img/structure/B2986208.png)
